1-(ethylsulfonyl)-N'-(4-methylbenzylidene)-3-piperidinecarbohydrazide
Overview
Description
1-(ethylsulfonyl)-N'-(4-methylbenzylidene)-3-piperidinecarbohydrazide, also known as EMBO, is a compound that has gained attention for its potential use in scientific research. This compound belongs to the class of hydrazides, which are organic compounds that contain a hydrazine functional group (-NH-NH2) attached to a carbonyl group. EMBO has been studied for its potential to inhibit the growth of cancer cells and for its ability to modulate the activity of certain enzymes.
Mechanism of Action
The mechanism of action of 1-(ethylsulfonyl)-N'-(4-methylbenzylidene)-3-piperidinecarbohydrazide involves its ability to inhibit the activity of certain enzymes, particularly those involved in cell signaling pathways. 1-(ethylsulfonyl)-N'-(4-methylbenzylidene)-3-piperidinecarbohydrazide has been shown to inhibit the activity of protein tyrosine phosphatases, which are enzymes that play a role in cell proliferation and survival. By inhibiting these enzymes, 1-(ethylsulfonyl)-N'-(4-methylbenzylidene)-3-piperidinecarbohydrazide can induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
1-(ethylsulfonyl)-N'-(4-methylbenzylidene)-3-piperidinecarbohydrazide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and modulate the activity of certain enzymes. 1-(ethylsulfonyl)-N'-(4-methylbenzylidene)-3-piperidinecarbohydrazide has also been shown to have anti-inflammatory effects, and to modulate the immune response.
Advantages and Limitations for Lab Experiments
1-(ethylsulfonyl)-N'-(4-methylbenzylidene)-3-piperidinecarbohydrazide has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in high purity and high yield. It has also been shown to have potent anticancer activity, making it a promising candidate for further study. However, there are also limitations to its use. 1-(ethylsulfonyl)-N'-(4-methylbenzylidene)-3-piperidinecarbohydrazide has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood. Further research is needed to fully understand the potential advantages and limitations of 1-(ethylsulfonyl)-N'-(4-methylbenzylidene)-3-piperidinecarbohydrazide for lab experiments.
Future Directions
There are several future directions for research on 1-(ethylsulfonyl)-N'-(4-methylbenzylidene)-3-piperidinecarbohydrazide. One area of focus is the development of more potent and selective inhibitors of protein tyrosine phosphatases, which could have therapeutic potential for cancer and other diseases. Another area of focus is the study of 1-(ethylsulfonyl)-N'-(4-methylbenzylidene)-3-piperidinecarbohydrazide in vivo, to better understand its toxicity and pharmacokinetics. Additionally, the development of new synthesis methods for 1-(ethylsulfonyl)-N'-(4-methylbenzylidene)-3-piperidinecarbohydrazide could enable the production of larger quantities for further study. Overall, 1-(ethylsulfonyl)-N'-(4-methylbenzylidene)-3-piperidinecarbohydrazide has the potential to be a valuable tool for scientific research, particularly in the field of cancer research.
Scientific Research Applications
1-(ethylsulfonyl)-N'-(4-methylbenzylidene)-3-piperidinecarbohydrazide has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. 1-(ethylsulfonyl)-N'-(4-methylbenzylidene)-3-piperidinecarbohydrazide has also been studied for its potential to modulate the activity of certain enzymes, such as protein tyrosine phosphatases and histone deacetylases.
properties
IUPAC Name |
1-ethylsulfonyl-N-[(E)-(4-methylphenyl)methylideneamino]piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-3-23(21,22)19-10-4-5-15(12-19)16(20)18-17-11-14-8-6-13(2)7-9-14/h6-9,11,15H,3-5,10,12H2,1-2H3,(H,18,20)/b17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZDLPOEMGTFBZ-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NN=CC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)N/N=C/C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(ethylsulfonyl)-N'-[(E)-(4-methylphenyl)methylidene]piperidine-3-carbohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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